molecular formula C11H13Cl2NO B1625274 4-(2,3-Dichlorophenoxy)piperidine CAS No. 367501-12-0

4-(2,3-Dichlorophenoxy)piperidine

Cat. No. B1625274
M. Wt: 246.13 g/mol
InChI Key: RJOMAXLHYYSPTL-UHFFFAOYSA-N
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Description

4-(2,3-Dichlorophenoxy)piperidine, also known as 2,3-dichlorophenylpiperidine (2,3-DCPP), is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a piperidine derivative that has been synthesized through various methods and has been found to have a wide range of biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 4-(2,3-Dichlorophenoxy)piperidine is not fully understood, but it is believed to involve the inhibition of the dopamine transporter. This inhibition leads to an increase in the levels of dopamine in the brain, which can have a wide range of effects on behavior and physiology.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-(2,3-Dichlorophenoxy)piperidine are complex and varied. This compound has been found to have effects on dopamine levels, as well as on other neurotransmitters such as serotonin and norepinephrine. Additionally, this compound has been found to have effects on inflammation and pain, making it a potential tool for treating various conditions.

Advantages And Limitations For Lab Experiments

The advantages of using 4-(2,3-Dichlorophenoxy)piperidine in lab experiments include its ability to selectively inhibit the dopamine transporter, its wide range of pharmacological effects, and its potential use in studying the role of dopamine in the brain. However, the limitations of using this compound in lab experiments include its toxicity and the need for careful handling.

Future Directions

There are many potential future directions for research on 4-(2,3-Dichlorophenoxy)piperidine. Some possible areas for future research include:
1. Further studies on the mechanism of action of this compound, including its effects on other neurotransmitters and its potential use in treating various conditions.
2. Development of new synthesis methods for this compound that are more efficient and less toxic.
3. Studies on the potential use of 4-(2,3-Dichlorophenoxy)piperidine in treating various neurological and psychiatric conditions.
4. Studies on the toxicity of this compound and its potential effects on the environment.
Conclusion:
In conclusion, 4-(2,3-Dichlorophenoxy)piperidine is a valuable tool for scientific research due to its wide range of biochemical and physiological effects. This compound has been synthesized through various methods and has been extensively studied for its potential use in neuropharmacology, toxicology, and pharmacology. While there are limitations to using this compound in lab experiments, there are many potential future directions for research on 4-(2,3-Dichlorophenoxy)piperidine, including further studies on its mechanism of action and its potential use in treating various conditions.

Scientific Research Applications

4-(2,3-Dichlorophenoxy)piperidine has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. Some of the scientific research applications of 4-(2,3-Dichlorophenoxy)piperidine include:
1. Neuropharmacology: 4-(2,3-Dichlorophenoxy)piperidine has been found to have an inhibitory effect on the dopamine transporter, making it a potential tool for studying the role of dopamine in the brain.
2. Toxicology: The toxicity of 4-(2,3-Dichlorophenoxy)piperidine has been studied extensively, making it a valuable tool for toxicologists.
3. Pharmacology: This compound has been found to have a wide range of pharmacological effects, including analgesic, anti-inflammatory, and anticonvulsant properties.

properties

IUPAC Name

4-(2,3-dichlorophenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO/c12-9-2-1-3-10(11(9)13)15-8-4-6-14-7-5-8/h1-3,8,14H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOMAXLHYYSPTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00462705
Record name 4-(2,3-dichlorophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00462705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-Dichlorophenoxy)piperidine

CAS RN

367501-12-0
Record name 4-(2,3-dichlorophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00462705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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